molecular formula C4H6ClN B021389 4-Chlorobutyronitrile CAS No. 628-20-6

4-Chlorobutyronitrile

Cat. No. B021389
CAS RN: 628-20-6
M. Wt: 103.55 g/mol
InChI Key: ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chlorobutyronitrile and its derivatives involves various chemical strategies. A notable method includes the acylation of 4-aryl-2-cyanomethylthiazoles with α-chloroacetyl chloride, leading to the formation of 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitriles. This reaction is significant for its contribution to heterocyclic chemistry and the synthesis of compounds with potential pharmaceutical applications (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

Molecular Structure Analysis

The molecular structure of 4-chlorobutyronitrile derivatives can be complex, with the presence of functional groups influencing their chemical behavior. For example, the synthesis and structural characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile highlight the intricate structures achievable from nitrile precursors. These polymers exhibit a range of physical properties, including high glass transition temperatures and solubility in aprotic polar solvents, indicative of their amorphous nature except for specific derivatives (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Chemical Reactions and Properties

4-Chlorobutyronitrile participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity with secondary aliphatic amines to form 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles showcases its potential in synthesizing compounds with novel biological activities. Furthermore, its conversion into 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles through intramolecular alkylation illustrates the diversity of reactions it can undergo (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

Physical Properties Analysis

The physical properties of 4-chlorobutyronitrile derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical syntheses. These properties are influenced by the molecular structure and the presence of functional groups. Polymers derived from nitrile precursors, for example, show a range of glass transition temperatures and solubility in specific solvents, indicating their potential for use in various industrial applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Chemical Properties Analysis

The chemical properties of 4-chlorobutyronitrile, including its reactivity, stability, and functional group transformations, play a significant role in its applications in organic synthesis. Its ability to undergo reactions with secondary aliphatic amines and participate in intramolecular alkylations demonstrates its reactivity and the possibility of generating structurally diverse and biologically active compounds (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

Scientific Research Applications

  • Synthesis of Substituted Tetrahydrofurans : 4-Chlorobutyronitrile is used in synthesizing substituted tetrahydrofurans through fast intramolecular substitution of the halogen, leading to substituted cyclopropanes (Mieczysław Macediłkosza & M. Judka, 2002). This synthesis process is further supported by the treatment of 4-chlorobutyronitrile with a base to produce α-halocarbanions, also used for synthesizing substituted tetrahydrofurans under specific conditions (M. Mąkosza & M. Judka, 2002).

  • Intermediate in HIV-1 Reverse Transcriptase Inhibitors : A derivative of 4-chlorobutyronitrile, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, is an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

  • Cyclopropane Synthesis via Phase Transfer Catalysis : In Phase Transfer Catalysis (PTC), 4-Chlorobutyronitrile yields cyclopropyl cyanide, especially in the presence of solid NaOH (Shlomo Cohen, A. Zoran, & Y. Sasson, 1998).

  • Formation of 4-Dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles : When reacted with secondary aliphatic amines, 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitriles form 4-dialkylamino derivatives (Y. Volovenko, T. Volovnenko, & A. V. Tverdokhlebov, 2001).

  • Precursor for Asymmetric 2,3-Methanoamino Acids : 2-Amino-4-chlorobutyronitrile derivatives serve as precursors in the synthesis of asymmetric 2,3-methanoamino acids (R. Paugam et al., 2000).

Safety And Hazards

4-Chlorobutyronitrile is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is also classified as a combustible liquid .

Future Directions

4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone . It has been used as a starting material to prepare 2-Phenylpyrrolidine . This in turn is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds have application in the treatment of CNS diseases and eating disorders .

properties

IUPAC Name

4-chlorobutanenitrile
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InChI

InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2
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InChI Key

ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CC#N)CCl
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Molecular Formula

C4H6ClN
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DSSTOX Substance ID

DTXSID0060850
Record name 4-Chlorobutyronitrile
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Molecular Weight

103.55 g/mol
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Physical Description

White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chlorobutyronitrile
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Vapor Pressure

1.0 [mmHg]
Record name 4-Chlorobutyronitrile
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Product Name

4-Chlorobutyronitrile

CAS RN

628-20-6
Record name 4-Chlorobutyronitrile
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Record name Butanenitrile, 4-chloro-
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Record name 4-CHLOROBUTYRONITRILE
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Synthesis routes and methods

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
H Setiyanto, V Saraswaty, R Hertadi, I Noviandri… - academia.edu
… Cyclic voltammograms of chlorambucil in acetonitrile in presence of 4chlorobutyronitrile. Scan rates from inner to outer: 0.1; 0.2; 0.3; 0.4; 0.5; 0.6; 0.7; 0.8; 0.9 and 1.0 Vsec-1. …
Number of citations: 2 www.academia.edu
R Kwok, P Pranc - The Journal of Organic Chemistry, 1967 - ACS Publications
… The reaction of 4-chlorobutyronitrile with primary amines was … For this purpose, 4-chlorobutyronitrile was treated with a … Alkylation of benzylamine with 4-chlorobutyronitrile at room …
Number of citations: 29 pubs.acs.org
G Chernev, N Rangelova, P Djambazki… - Journal of sol-gel …, 2011 - Springer
… The hybrid biomaterials were used for immobilization of bacterial cells and applied in the biodegradation of the toxic compound 4-chlorobutyronitrile, possible constituent of waste water …
Number of citations: 24 link.springer.com
JE Díaz, JÁ Bisceglia, MC Mollo, LR Orelli - Tetrahedron letters, 2011 - Elsevier
… by aminolysis of 4-chlorobutyronitrile with arylamines followed by reduction (Scheme 1). … -mediated alkylation of anilines with 4-chlorobutyronitrile in the presence of potassium iodide, …
Number of citations: 24 www.sciencedirect.com
WB Edwardsiii, DF Glenn - Journal of Labelled Compounds …, 1976 - Wiley Online Library
… Cyclopropyl cyanide has usually been prepared by one of two both proceeding from 4-chlorobutyronitrile (IVa). The method of Lampman,' involving the conversion of IVa to 4-…
J Han, R Zhou, C Yan - Chinese Journal of Chemistry, 2009 - Wiley Online Library
… Tetraaryl and tetraferrocenyl resorcinarenes 1a—1d were fully alkylated with 1-bromo-3-chloropropane or 4-chlorobutyronitrile in refluxing acetone with potassium carbonate as base to …
Number of citations: 5 onlinelibrary.wiley.com
GP Moloney, DP Kelly, P Mack - Molecules, 2001 - mdpi.com
… Thus monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile gave the dinitrile N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxy-benzylamine. …
Number of citations: 49 www.mdpi.com
M Yousefi, M Mohammadi, Z Habibi… - Biocatalysis and …, 2011 - Taylor & Francis
… and 3-chlorobenzonitrile to their corresponding carboxylic acids and amides, while benzyl cyanide, benzonitrile, 4-tolunitrile, cyclohexanecarbonitrile, 4-chlorobutyronitrile and …
Number of citations: 6 www.tandfonline.com
CA Figueira, PS Lopes, PT Gomes - Tetrahedron, 2015 - Elsevier
… for the preparation of 2-arylpyrroles via the catalytic dehydrogenation reaction of the corresponding 2-aryl-1-pyrrolines (obtained by the cyclisation reaction of 4-chlorobutyronitrile with …
Number of citations: 13 www.sciencedirect.com
J Salaun, J Marguerite, B Karkour - The Journal of Organic …, 1990 - ACS Publications
… Cyclization of the 2-Amino-4chlorobutyronitrile, 5. In light of … our attention to the 2-amino-4-chlorobutyronitrile (5), which, on … , the 2-amino-4-chlorobutyronitrile, 5, which was isolated by …
Number of citations: 42 pubs.acs.org

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